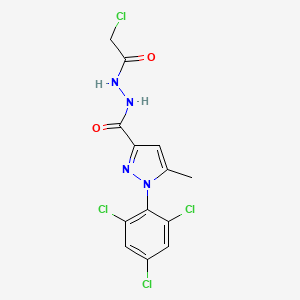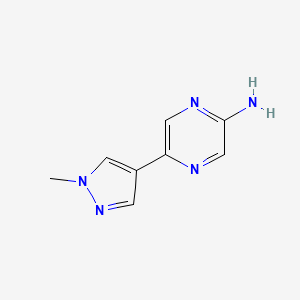
4-3''-O-Diacetyl-2''deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-3’‘-O-Diacetyl-2’‘deoxycytidine is a synthetic derivative of 2’‘-deoxycytidine, a nucleoside analog. This compound is characterized by the presence of acetyl groups at the 4 and 3’’ positions of the deoxycytidine molecule. It has a molecular formula of C13H17N3O6 and a molecular weight of 311.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-3’‘-O-Diacetyl-2’‘deoxycytidine typically involves the acetylation of 2’'-deoxycytidine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the reaction mixture at a low temperature to prevent over-acetylation and degradation of the product .
Industrial Production Methods
Industrial production of 4-3’‘-O-Diacetyl-2’'deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-3’‘-O-Diacetyl-2’'deoxycytidine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2’'-deoxycytidine.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 2’'-deoxycytidine.
Oxidation: Oxidized derivatives of 4-3’‘-O-Diacetyl-2’'deoxycytidine.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4-3’‘-O-Diacetyl-2’'deoxycytidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-3’‘-O-Diacetyl-2’'deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair, leading to cytotoxic effects. The acetyl groups may also play a role in modulating the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
2’'-Deoxycytidine: The parent compound without acetyl groups.
3’‘-O-Acetyl-2’'deoxycytidine: A similar compound with an acetyl group at the 3’’ position.
4-N-Acetyl-2’'deoxycytidine: A similar compound with an acetyl group at the 4 position.
Uniqueness
4-3’‘-O-Diacetyl-2’‘deoxycytidine is unique due to the presence of acetyl groups at both the 4 and 3’’ positions. This modification can influence the compound’s chemical properties, biological activity, and potential therapeutic applications .
Properties
Molecular Formula |
C13H17N3O6 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
[5-(4-acetamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H17N3O6/c1-7(18)14-11-3-4-16(13(20)15-11)12-5-9(21-8(2)19)10(6-17)22-12/h3-4,9-10,12,17H,5-6H2,1-2H3,(H,14,15,18,20) |
InChI Key |
URRCDYLSABOZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)

![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)









